7-methyl-4,5-dihydro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine
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Overview
Description
7-methyl-4,5-dihydro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine is a heterocyclic compound that features a fused thiazole and benzothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4,5-dihydro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine typically involves the cyclization of appropriate thioamide precursors. One common method involves the reaction of thioacetamide with 5-bromo-3-p-tolyl-2-thioxo-1,3-thiazolidin-4-one in the presence of potassium carbonate (K₂CO₃) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
7-methyl-4,5-dihydro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium ferricyanide.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in aqueous conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
7-methyl-4,5-dihydro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential anticancer properties.
Materials Science: Due to its heterocyclic structure, it may be used in the development of organic electronic materials.
Biological Studies: The compound can serve as a probe in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 7-methyl-4,5-dihydro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar thiazole ring system and have been studied for their anticancer properties.
Thiazolo[4,5-b]pyridines: These compounds also feature a fused thiazole ring and have diverse biological activities.
Uniqueness
7-methyl-4,5-dihydro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine is unique due to its specific ring fusion and substitution pattern, which may confer distinct chemical and biological properties compared to other thiazole derivatives.
Properties
Molecular Formula |
C9H9N3S2 |
---|---|
Molecular Weight |
223.3 g/mol |
IUPAC Name |
7-methyl-4,5-dihydro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine |
InChI |
InChI=1S/C9H9N3S2/c1-4-11-7-6(13-4)3-2-5-8(7)14-9(10)12-5/h2-3H2,1H3,(H2,10,12) |
InChI Key |
WKHKREWWSZPNIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)CCC3=C2SC(=N3)N |
Origin of Product |
United States |
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